
1H-indol-2-amine
Overview
Description
1H-Indol-2-amine, also known as 2-aminoindole, is a significant heterocyclic compound with the molecular formula C8H8N2. It is a derivative of indole, a structure that consists of a benzene ring fused to a pyrrole ring. This compound is notable for its presence in various natural products and its importance in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
Biological Activities
1H-Indol-2-amine and its derivatives have garnered attention for their broad spectrum of biological activities:
- Anticancer Properties : Numerous studies have highlighted the anticancer potential of indole derivatives. For instance, compounds derived from this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including A-549 (lung cancer) and SGC-7901 (gastric cancer) cells. The MTT assay demonstrated significant cytotoxicity against these cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit inflammatory markers such as IL-6 and IL-8. For example, a lead compound derived from 4-indolyl-2-aminopyrimidine exhibited up to 77% inhibition of IL-8 release at a concentration of 5 μM, outperforming traditional anti-inflammatory drugs like indomethacin .
- Neuroprotective Activity : Some studies have reported that derivatives of this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines such as SH-SY5Y. This suggests potential applications in treating neurodegenerative diseases.
Synthesis and Chemical Applications
This compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : It is commonly used as a precursor in the synthesis of more complex indole derivatives through various chemical reactions, including Pd-catalyzed domino reactions. These reactions allow for the efficient formation of multiple bonds and functional groups in a single step, facilitating the development of new therapeutic agents .
Case Studies and Research Findings
Several case studies illustrate the efficacy and application of this compound derivatives:
Industrial Applications
Beyond medicinal uses, this compound has applications in various industrial sectors:
- Dyes and Pigments : The structural properties of indole derivatives make them suitable for synthesizing dyes and pigments used in textiles and coatings.
Mechanism of Action
The mechanism of action of 1H-indol-2-amine involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds with enzymes and receptors, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and receptor agonist . The compound’s ability to undergo electrophilic substitution also enables it to modify biological macromolecules, affecting their function .
Comparison with Similar Compounds
1H-Indol-2-amine is unique among indole derivatives due to its specific substitution pattern. Similar compounds include:
1H-Indole-3-amine: Differing by the position of the amino group, it has distinct biological activities and applications.
1H-Indole-2-carboxylic acid: This compound is an oxidation product of this compound and has different chemical properties and uses.
In comparison, this compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications .
Biological Activity
1H-indol-2-amine, also known as 2-aminoindole, is a bioactive compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and applications in various fields such as pharmacology and biochemistry.
This compound interacts with various biological targets, influencing multiple signaling pathways. Its mechanism of action includes:
- Receptor Binding : this compound binds with high affinity to several receptors, modulating their activity. This binding often results in the inhibition or activation of specific enzymes and proteins through hydrogen bonding interactions facilitated by its carboxamide moiety.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, contributing to its antiviral, anticancer, and antimicrobial properties.
This compound exhibits a range of biochemical activities:
- Antiviral Activity : It has demonstrated inhibitory effects against viruses such as influenza A and HIV.
- Anticancer Potential : Research indicates that derivatives of this compound possess antiproliferative properties against various cancer cell lines, with some compounds showing GI50 values in the nanomolar range .
- Antimicrobial and Antioxidant Activities : Several studies have reported significant antimicrobial effects against bacteria and fungi, as well as antioxidant capabilities that protect cells from oxidative stress .
Anticancer Activity
A study evaluating the antiproliferative effects of indole derivatives found that certain this compound analogs exhibited potent activity against human cancer cell lines. For instance, compounds demonstrated GI50 values ranging from 26 nM to 86 nM, indicating strong potential for further development as anticancer agents .
Antimicrobial Effects
Research on various substituted indole derivatives revealed promising antibacterial activity against Mycobacterium tuberculosis and other pathogens. The study highlighted that modifications at specific positions on the indole core significantly impacted the potency and selectivity of these compounds .
Data Table: Biological Activities of this compound Derivatives
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various biologically active compounds. It is being investigated for potential therapeutic applications in treating diseases such as cancer and viral infections.
Industrial Uses
Beyond medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.
Future Directions
Research continues to explore the structure-activity relationship (SAR) of 1H-indol-2-amines to optimize their pharmacological properties. Modifications at different positions on the indole ring are being studied to enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1H-indol-2-amine derivatives?
A one-pot, multi-component reaction using 1H-indole-3-carbaldehyde, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate under ethanol reflux conditions has been successfully employed to synthesize 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine derivatives. This method offers high efficiency and scalability for indole-based amine frameworks .
Q. How is this compound structurally characterized in synthetic studies?
Structural confirmation relies on 1H and 13C NMR spectroscopy , with characteristic shifts observed for the amine proton (δ ~5.2 ppm) and indole carbons (δ ~110–140 ppm). Additional validation can include high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups like NH₂ and C-N stretches .
Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?
Broth microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined after 24-hour incubation, with fungal activity assessed against Aspergillus niger and A. flavus using agar diffusion .
Advanced Research Questions
Q. How can molecular docking optimize the design of this compound derivatives for receptor targeting?
Docking tools like AutoDock Vina with Lamarckian genetic algorithms predict binding affinities. For example, derivatives targeting the androgen receptor (AR) show interactions with residues LEU704 and GLY708, achieving docking scores of -7.0 kcal/mol. Key parameters include grid box dimensions (60 × 60 × 60 Å) and exhaustiveness settings ≥8 .
Q. What strategies resolve contradictions in bioactivity data across studies of this compound analogs?
Discrepancies may arise from variations in bacterial strains, solvent systems, or assay protocols. Systematic validation involves:
- Replicating experiments under standardized conditions (e.g., Mueller-Hinton broth for MIC assays).
- Cross-validating results with orthogonal methods (e.g., time-kill kinetics or live/dead staining).
- Conducting meta-analyses of published data to identify confounding variables .
Q. How do structural modifications at the indole core influence physicochemical and pharmacological properties?
Substitutions at the indole 3-position (e.g., electron-withdrawing groups) alter dipole moments and hydrogen-bonding capacity. For instance, derivatives with 3-carbaldehyde substituents exhibit enhanced antimicrobial activity due to improved membrane penetration. Computational models (e.g., DFT calculations) can predict logP and solubility changes .
Q. Methodological Notes
- Synthetic Optimization: Vary reaction time (6–24 hours) and temperature (70–100°C) to improve yields .
- Toxicity Screening: Use in silico tools like ProTox-II to predict LD50 and hepatotoxicity early in development .
- Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) resolves supramolecular interactions, such as N–H⋯O hydrogen bonds in co-crystals .
Properties
IUPAC Name |
1H-indol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDSEPNZDYMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56480-48-9 | |
Record name | Indolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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